

Spectroscopic and Mechanistic Insights into Macrolactin X: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the recently identified antibacterial compound, **Macrolactin X** (also referred to as **Macrolactin X**Y in recent literature). It includes a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its proposed antibacterial mechanism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Spectroscopic Data of Macrolactin X

The structural elucidation of **Macrolactin X** was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data obtained from the isolated compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Macrolactin X in CDCl₃[1][2]



Position	δC (ppm), Type	δΗ (ppm), mult. (J in Hz)	COSY Correlations	Key HMBC Correlations
1	166.8, C			
2	118.2, CH	5.85, d (11.5)	H-3	H-3, H-4
3	143.0, CH	7.31, t (11.5)	H-2, H-4	H-2, H-4, H-5
4	130.0, CH	6.20, dd (15.0, 11.5)	H-3, H-5	H-3, H-5, H-6
5	139.6, CH	5.68, m	H-4, H-6	H-4, H-6, H-7
6	40.2, CH ₂	2.35, m; 2.28, m	H-5, H-7	H-5, H-7, H-8
7	74.5, CH	4.88, q (6.3)	H-6, H-8	H-6, H-8, H-9
8	135.8, CH	5.75, dd (15.0, 6.3)	H-7, H-9	H-7, H-9, H-10
9	125.1, CH	5.55, m	H-8, H-10	H-8, H-10, H-11
10	130.0, CH	5.42, m	H-9, H-11	H-9, H-11, H-12
11	128.3, CH	5.38, m	H-10, H-12	H-10, H-12, H-13
12	35.8, CH ₂	2.10, m	H-11, H-13	H-10, H-11, H- 13, H-14
13	69.4, CH	3.75, m	H-12, H-14	H-11, H-12, H- 14, H-15
14	43.5, CH2	1.65, m; 1.55, m	H-13, H-15	H-12, H-13, H- 15, H-16
15	80.4, CH	3.55, m	H-14, 15-OCH₃	H-13, H-14, H- 16, 15-OCH ₃
16	130.1, CH	5.62, m	H-17	H-14, H-15, H- 17, H-18
17	133.3, CH	5.50, m	H-16, H-18	H-16, H-18, H-19



18	129.9, CH	5.45, m	H-17, H-19	H-16, H-17, H- 19, H-20
19	135.5, CH	5.70, m	H-18, H-20	H-17, H-18, H- 20, H-21
20	32.8, CH ₂	2.05, m	H-19, H-21	H-18, H-19, H- 21, H-22
21	25.6, CH ₂	1.80, m	H-20, H-22	H-19, H-20, H- 22, H-23
22	35.5, CH ₂	2.15, m	H-21, H-23	H-20, H-21, H- 23, H-24
23	71.2, CH	5.10, m	H-22, H-24	H-21, H-22, H-24
24	20.2, CH₃	1.28, d (6.3)	H-23	H-22, H-23
15-OCH₃	56.4, CH₃	3.27, s	H-15	H-15

^{*}Spectra were recorded on a Bruker AMX-500 spectrometer at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1][2]

Table 2: High-Resolution Mass Spectrometry (HRESIMS)

Data for Macrolactin X

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H]+	417.2636	417.2632	C25H37O5

Experimental Protocols Isolation and Purification of Macrolactin X

Macrolactin X was isolated from the marine-derived bacterium Bacillus subtilis sp. 18.[3][4] The following protocol outlines the general steps for its extraction and purification:

 Fermentation: The bacterial strain is cultured in a suitable broth medium to promote the production of secondary metabolites.



- Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds from the aqueous medium.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
 - Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases with a gradient of solvents.
 - High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound using a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[5]
 - High-Speed Counter-Current Chromatography (HSCCC): An alternative or complementary technique for the preparative isolation of macrolactins.

Spectroscopic Analysis

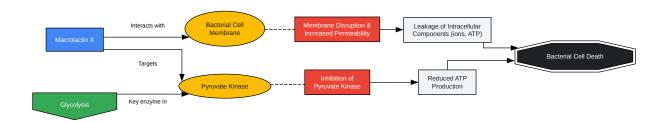
- NMR Spectroscopy:
 - Sample Preparation: A purified sample of Macrolactin X is dissolved in deuterated chloroform (CDCl₃).
 - Instrumentation: NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.
 [1][2]
 - Data Acquisition: Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR,
 COSY, HSQC, and HMBC spectra.
- Mass Spectrometry:
 - Sample Preparation: A solution of the purified compound is prepared in a suitable solvent, such as methanol.



- Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) or other high-resolution mass analyzer.
- Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]+.

Antibacterial Mechanism of Macrolactin X

Macrolactin X exhibits significant antibacterial activity, particularly against Gram-positive bacteria.[3][4] Its mechanism of action is multifaceted, involving the disruption of key cellular processes.



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Caption: Proposed antibacterial mechanism of **Macrolactin X**.

The proposed mechanism involves two primary modes of action:

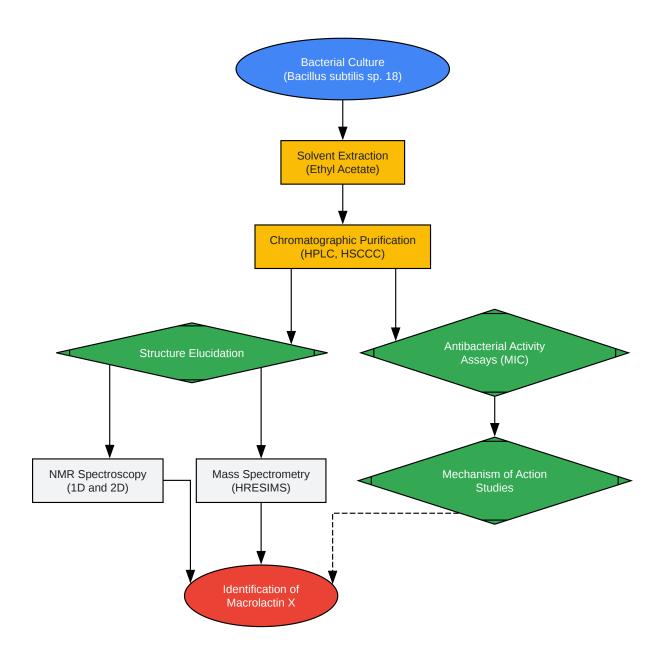
- Disruption of Bacterial Cell Membrane: Macrolactin X interacts with the bacterial cell
 membrane, leading to increased permeability and a loss of membrane integrity. This
 disruption results in the leakage of essential intracellular components, such as ions and ATP,
 ultimately leading to cell death.[4]
- Inhibition of Metabolic Enzymes: **Macrolactin X** has been shown to inhibit the activity of key metabolic enzymes, such as pyruvate kinase.[4] Pyruvate kinase is a crucial enzyme in the



glycolytic pathway, responsible for ATP production. By inhibiting this enzyme, **Macrolactin X** disrupts the energy metabolism of the bacterial cell, further contributing to its demise.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation, characterization, and bioactivity assessment of **Macrolactin X**.





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Caption: General workflow for **Macrolactin X** research.

This comprehensive guide provides a foundational understanding of the spectroscopic properties and antibacterial mechanism of **Macrolactin X**. The detailed data and protocols presented herein are intended to facilitate further research and development of this promising natural product as a potential therapeutic agent.

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